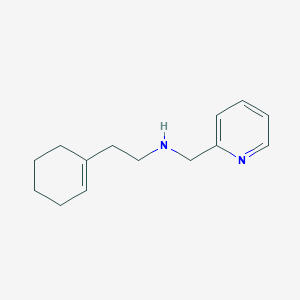![molecular formula C19H21ClFN5O2S B275981 ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B275981.png)
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a molecular formula of C21H26ClFN2O3S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl group, a methoxybenzyl group, and a tetrazolylsulfanyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves several steps. One common synthetic route includes the following steps:
Formation of the chloro-fluorobenzyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the intermediate.
Methoxybenzylation: The intermediate is then reacted with 3-methoxybenzyl alcohol in the presence of a base to form the methoxybenzyl derivative.
Tetrazolylsulfanyl addition: The final step involves the reaction of the methoxybenzyl derivative with 1-methyl-1H-tetrazole-5-thiol under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceuticals: It is investigated for its potential use in the development of new drugs, particularly for targeting specific molecular pathways.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is explored for its potential use in industrial processes, such as the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of ({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of specific signaling pathways or activation of certain cellular processes.
Comparación Con Compuestos Similares
({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with other similar compounds, such as:
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine: This compound has a similar structure but contains a morpholin-4-yl group instead of a tetrazolylsulfanyl group.
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine: This compound contains a triazolyl group instead of a tetrazolylsulfanyl group.
Propiedades
Fórmula molecular |
C19H21ClFN5O2S |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H21ClFN5O2S/c1-26-19(23-24-25-26)29-9-8-22-11-13-6-7-17(18(10-13)27-2)28-12-14-15(20)4-3-5-16(14)21/h3-7,10,22H,8-9,11-12H2,1-2H3 |
Clave InChI |
NSUWHKALDMQFHS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC |
SMILES canónico |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275900.png)
![2-({3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275901.png)
![1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B275903.png)
OXY]PHENYL}METHYL)AMINE](/img/structure/B275904.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275905.png)

![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)



![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
